molecular formula C13H11FO3S B2664471 4-(Benzyloxy)benzene-1-sulfonyl fluoride CAS No. 1174987-30-4

4-(Benzyloxy)benzene-1-sulfonyl fluoride

Cat. No. B2664471
CAS RN: 1174987-30-4
M. Wt: 266.29
InChI Key: MZMFNFKJHUKUTC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)benzene-1-sulfonyl fluoride is a chemical compound used for pharmaceutical testing .


Synthesis Analysis

Sulfonyl fluorides, including 4-(Benzyloxy)benzene-1-sulfonyl fluoride, have been synthesized through various methods. One such method is direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods include the fluoride–chloride exchange from the corresponding sulfonyl chlorides, conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .


Chemical Reactions Analysis

Sulfonyl fluorides, including 4-(Benzyloxy)benzene-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They have been used in various chemical reactions, including the construction of frameworks mainly focusing on the fluoride–chloride exchange from the corresponding sulfonyl chlorides .

Scientific Research Applications

Fluorinated Surfactants and Polymers

The sulfonyl fluoride group in 4-(Benzyloxy)benzenesulfonyl fluoride can be incorporated into surfactants and polymers. Fluorinated surfactants exhibit exceptional surface tension reduction, making them valuable in applications such as coatings, lubricants, and cleaning agents. Similarly, fluorinated polymers find use in high-performance materials, membranes, and drug delivery systems.

These applications highlight the versatility and significance of 4-(Benzyloxy)benzenesulfonyl fluoride in scientific research. Its unique reactivity and ability to introduce fluorine and sulfur atoms make it a valuable tool for chemists across various disciplines . If you need further details or have additional questions, feel free to ask! 😊

Mechanism of Action

The mechanism of action of sulfonyl fluorides involves their use as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Future Directions

The advent of sulfur(VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This suggests that sulfonyl fluorides, including 4-(Benzyloxy)benzene-1-sulfonyl fluoride, will continue to be a subject of research in the future, particularly in the fields of organic synthesis, chemical biology, drug discovery, and materials science .

properties

IUPAC Name

4-phenylmethoxybenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMFNFKJHUKUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)benzene-1-sulfonyl fluoride

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